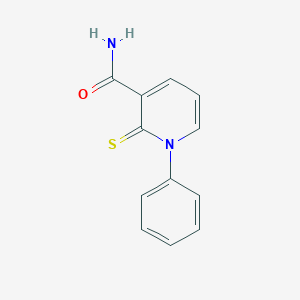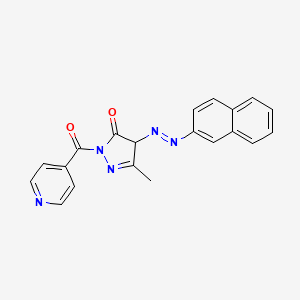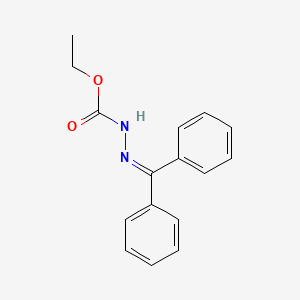![molecular formula C15H9F3N2O6 B14002149 [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate CAS No. 7402-84-8](/img/structure/B14002149.png)
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl group and a 3,5-dinitrobenzoate moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with [3-(trifluoromethyl)phenyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
化学反応の分析
Types of Reactions
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Diamino derivatives with amino groups replacing the nitro groups.
Substitution: Substituted products with new functional groups replacing the nitro groups.
科学的研究の応用
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
類似化合物との比較
Similar Compounds
[3-(Trifluoromethyl)phenyl]methyl benzoate: Similar structure but lacks the nitro groups.
[3-(Trifluoromethyl)phenyl]methyl 4-nitrobenzoate: Contains a single nitro group instead of two.
[3-(Trifluoromethyl)phenyl]methyl 2,4-dinitrobenzoate: Nitro groups are positioned differently on the benzoate ring.
Uniqueness
The presence of both trifluoromethyl and dinitro groups in [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate makes it unique. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the dinitro groups provide sites for redox reactions and potential biological activity .
特性
CAS番号 |
7402-84-8 |
|---|---|
分子式 |
C15H9F3N2O6 |
分子量 |
370.24 g/mol |
IUPAC名 |
[3-(trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H9F3N2O6/c16-15(17,18)11-3-1-2-9(4-11)8-26-14(21)10-5-12(19(22)23)7-13(6-10)20(24)25/h1-7H,8H2 |
InChIキー |
UJSJZYMMPCEZTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)





![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)

![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)


![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)

